(R)-1,2-Epoxydecane

Catalog No.
S1900559
CAS No.
67210-36-0
M.F
C10H20O
M. Wt
156.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-1,2-Epoxydecane

CAS Number

67210-36-0

Product Name

(R)-1,2-Epoxydecane

IUPAC Name

(2R)-2-octyloxirane

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

InChI

InChI=1S/C10H20O/c1-2-3-4-5-6-7-8-10-9-11-10/h10H,2-9H2,1H3/t10-/m1/s1

InChI Key

AAMHBRRZYSORSH-SNVBAGLBSA-N

SMILES

CCCCCCCCC1CO1

Canonical SMILES

CCCCCCCCC1CO1

Isomeric SMILES

CCCCCCCC[C@@H]1CO1

Description

The exact mass of the compound (R)-1,2-Epoxydecane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(R)-1,2-Epoxydecane is a chiral epoxide compound with the empirical formula C10_{10}H20_{20}O and a molecular weight of 156.27 g/mol. It is recognized for its unique three-membered cyclic ether structure, which contributes to its chemical reactivity and biological activity. The compound is typically a clear, colorless liquid with an ethereal odor, exhibiting a boiling point of approximately 94 °C at 15 mmHg and a density of 0.84 g/mL at 25 °C .

, primarily involving ring-opening mechanisms. These reactions can be categorized into two main types:

  • Acid-Catalyzed Epoxide Opening: Under acidic conditions, the epoxide ring can be cleaved by nucleophiles through an SN_N2-like backside attack. This reaction typically yields trans-1,2-diols as products .
  • Base-Catalyzed Epoxide Opening: In the presence of bases or nucleophiles, the ring-opening follows an SN_N2 mechanism where nucleophilic attack occurs at the less hindered carbon atom of the epoxide .

(R)-1,2-Epoxydecane exhibits notable biological activities that make it useful in various applications. It has been identified as a precursor in the enantioselective synthesis of hydroxy fatty acids and fatty γ-lactones, which are important in pharmaceuticals and biochemistry . Additionally, its reactivity profile allows for potential applications in drug development and organic synthesis.

The synthesis of (R)-1,2-Epoxydecane can be achieved through several methods:

  • Epoxidation of Alkenes: One common method involves the reaction of decene with peracids (such as m-chloroperbenzoic acid) to produce the corresponding epoxide.
  • Organocatalyzed Reactions: Enantioselective methods utilizing organocatalysts can also produce (R)-1,2-Epoxydecane from aldehyde substrates .

(R)-1,2-Epoxydecane finds applications in various fields:

  • Organic Synthesis: It serves as a versatile intermediate for synthesizing complex organic molecules.
  • Pharmaceuticals: Its role as a precursor in synthesizing bioactive compounds enhances its significance in drug development.
  • Material Science: The compound may also be explored for use in polymer chemistry due to its reactive nature.

Studies on (R)-1,2-Epoxydecane's interactions reveal its reactivity with various nucleophiles and electrophiles. It reacts vigorously with water under acidic conditions and can form stable adducts with amines and alcohols. Its polymerization potential in the presence of catalysts indicates a need for careful handling in laboratory settings .

Several compounds share structural similarities with (R)-1,2-Epoxydecane. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeNotable PropertiesUnique Features
1,2-EpoxydecaneEpoxideChiral; used in enantioselective synthesisSpecific stereochemistry (R)
1,2-EpoxydodecaneEpoxideLarger carbon chainHigher molecular weight
1,2-EpoxyhexaneEpoxideShorter carbon chainLess steric hindrance
1,2-Epoxy-3-methylbutaneEpoxideBranched structureIncreased steric hindrance

(R)-1,2-Epoxydecane stands out due to its specific chiral configuration and its utility in synthesizing biologically relevant compounds. Its ability to undergo selective reactions makes it particularly valuable in organic chemistry.

XLogP3

4.1

UNII

0P528KWQ7H

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(+)-1,2-epoxydecane

Dates

Modify: 2023-07-21

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